(1r,2r,5s)-Neomenthyl amine
Overview
Description
“(1r,2r,5s)-Neomenthyl amine” is also known as "(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride" . It is a chemical compound with the CAS Number: 2470279-53-7 . The molecular weight of this compound is 175.7 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a method for preparing tert-butyl N- ( (1R,2S,5S)-2- ( (2- ( (5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5- (dimethylcarbamoyl)cyclohexyl)carbamate involves mixing tert-butyl N- ( (1R,2S,5S)-2-amino-5- (dimethylcarbamoyl) cyclohexyl)carbamate of formula (A) with ethyl 2- ( (5-chloropyridin-2- yl)amino)-2-oxoacetate of formula (B) in an organic solvent .Molecular Structure Analysis
The molecular structure of “(1r,2r,5s)-Neomenthyl amine” can be analyzed based on its molecular formula. For example, the compound “(1R,2R,5S)-AH23848” has a molecular formula of C29H35NO5, a net charge of 0, and an average mass of 477.593 .Chemical Reactions Analysis
The chemical reactions involving “(1r,2r,5s)-Neomenthyl amine” can be complex and depend on the specific conditions. For instance, the synthesis and acid-catalysed rearrangement of (1R,2R,5S,6S)-Tricyclo[4.3.1.1]undecane has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1r,2r,5s)-Neomenthyl amine” can be inferred from similar compounds. For example, “(1R,2R,5S)-2-Isopropyl-5-methylcyclohexanethiol” has a molecular formula of C10H20S, an average mass of 172.331 Da, and a monoisotopic mass of 172.128571 Da .Safety And Hazards
properties
IUPAC Name |
(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUAGDCCJDQLE-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428365 | |
Record name | (1r,2r,5s)-neomenthyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,2r,5s)-Neomenthyl amine | |
CAS RN |
51743-63-6 | |
Record name | (1r,2r,5s)-neomenthyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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